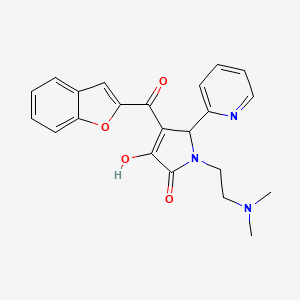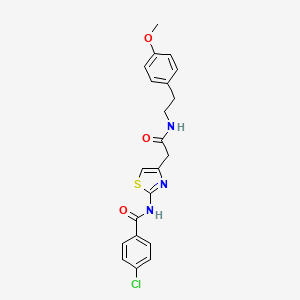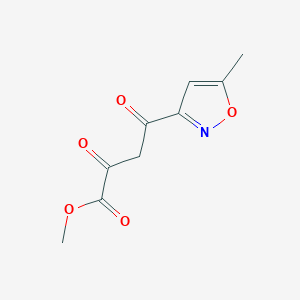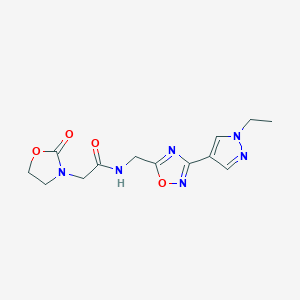![molecular formula C21H19N5O3S B2464369 4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-85-6](/img/structure/B2464369.png)
4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds similar to 4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide have been extensively studied for their antimicrobial properties. For instance, a study by Sarvaiya, Gulati, & Patel (2019) reported on the synthesis of related compounds exhibiting significant antimicrobial activity against various bacteria and fungi. Similar findings were reported by Rai et al. (2009), where synthesized compounds demonstrated antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.
Anti-Inflammatory Properties
A study by Mustafa et al. (2016) synthesized derivatives of a related compound, which displayed significant anti-inflammatory activity in vivo. These findings suggest potential applications in treating inflammatory conditions.
Applications in Drug Synthesis
The compound and its derivatives have also been used in the synthesis of various drugs. For example, Shaaban et al. (2008) explored the synthesis of novel compounds with potential pharmacological applications. Similarly, Al-Azmi & Mahmoud (2020) focused on the synthesis of novel derivatives, further emphasizing the compound's utility in drug development.
Structural and Chemical Studies
Structural and chemical properties of related compounds have been extensively studied. For instance, Portilla et al. (2007) examined the hydrogen-bonded structures of similar molecules, providing insight into their chemical behavior.
Potential in Antitumor Research
Compounds related to this compound have shown promise in antitumor research. A study by Alqasoumi et al. (2009) synthesized derivatives that exhibited significant antitumor activity, suggesting potential applications in cancer treatment.
Corrosion Inhibition
A study by Tawfik (2015) explored the use of related compounds as corrosion inhibitors, indicating its potential in industrial applications.
Biological Activity Studies
Studies like that by Küçükgüzel et al. (2013) have synthesized derivatives of the compound to evaluate their biological activities, including anti-inflammatory and analgesic effects.
Inhibition of Carbonic Anhydrase
Research by Gul et al. (2016) showed that similar compounds effectively inhibited carbonic anhydrase, an enzyme critical in various physiological processes.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins, including the membrane enzyme cyclooxygenase , and enzyme kinase , which play vital roles in the intracellular signaling mechanism of all living organisms .
Mode of Action
It’s known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of prostaglandin , a lipid compound with hormone-like effects.
Pharmacokinetics
A related compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
A related compound was found to increase monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-16-9-11-18(12-10-16)30(28,29)24-23-20(27)19-15-22-26(17-7-3-2-4-8-17)21(19)25-13-5-6-14-25/h2-15,24H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUVMSPQCFDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)


![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2464298.png)

![1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2464300.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)



